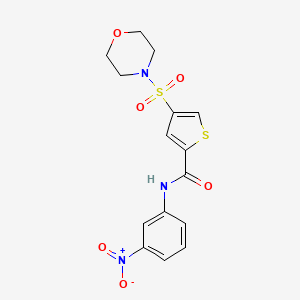![molecular formula C20H12BrClN2O2S B5184364 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide, also known as BRB, is a chemical compound that has been widely studied in the field of medicinal chemistry and drug discovery. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide involves the inhibition of various signaling pathways that are crucial for the growth and survival of cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell proliferation and survival. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide has been shown to have various biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide has also been found to modulate the expression of various genes that are involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide in lab experiments is its high potency and specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, one of the limitations of using N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide. One of the areas of interest is the development of novel analogs of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide that have improved solubility and potency. In addition, the potential use of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide in combination with other drugs for cancer therapy is also being explored. Furthermore, the neuroprotective effects of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide are also being studied for their potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide, also known as N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways that are crucial for the growth and survival of cancer cells. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-5-bromo-benzoic acid with thionyl chloride to form 2-chloro-5-bromo-benzoyl chloride. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a base to form N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O2S/c21-11-5-7-15(22)13(9-11)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFBJWXCAPXHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)